

# Involucrin Expression in Epithelial Tissues: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Involucrin*  
Cat. No.: B1238512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Involucrin** (IVL) is a key protein precursor of the cornified cell envelope, a highly insoluble structure formed beneath the plasma membrane of terminally differentiated keratinocytes in stratified squamous epithelia.<sup>[1][2]</sup> Synthesized in the stratum spinosum and cross-linked to membrane proteins by transglutaminases in the stratum granulosum, **involucrin** is a critical marker for the terminal differentiation of keratinocytes.<sup>[1]</sup> Its expression is tightly regulated and largely restricted to the suprabasal layers of the epidermis and other stratified squamous epithelia.<sup>[3][4]</sup> Alterations in its expression pattern are associated with various skin diseases and cancers, making it a valuable biomarker in dermatological research and a potential target in drug development.<sup>[2][5][6][7]</sup> This guide provides an in-depth overview of **involucrin** expression, its regulatory pathways, and detailed protocols for its detection and analysis.

## Involucrin Expression in Different Epithelial Tissues

**Involucrin** is selectively expressed in various stratified squamous epithelia. In normal tissues, its appearance signifies the progression of keratinocyte differentiation.<sup>[1][2]</sup> However, in hyperproliferative and neoplastic conditions, its expression pattern is often altered.<sup>[7][8]</sup>

## Expression in Normal and Pathological Tissues

**Involucrin** is consistently found in the upper, more differentiated layers of healthy stratified epithelia. Its expression is a hallmark of squamous differentiation.

- **Normal Skin:** **Involucrin** expression begins in the upper spinous layers and continues into the granular layer of the epidermis.<sup>[9]</sup> It is absent in the basal layer, where progenitor keratinocytes reside.<sup>[10]</sup>
- **Other Squamous Epithelia:** Expression is also prominent in the differentiating cells of the oral cavity, gingiva, esophagus, vagina, and cervix.<sup>[1][10]</sup> It is also found in urothelium and thymic Hassall's corpuscles.<sup>[4]</sup>
- **Atopic Dermatitis (AD):** The expression of **involucrin** is significantly decreased in both acute and non-lesional skin of individuals with atopic dermatitis, contributing to the defective skin barrier characteristic of the disease.<sup>[6]</sup> This downregulation is mediated in part by Th2 cytokines like IL-4 and IL-13.<sup>[6]</sup>
- **Scleroderma:** In the skin of patients with scleroderma, **involucrin** forms thicker bands in the granular and upper spinosum layers, suggesting a delay in the final stages of terminal differentiation.<sup>[5][11]</sup>
- **Squamous Cell Carcinoma (SCC):** SCCs generally stain strongly for **involucrin**, particularly in more differentiated, keratinized cells.<sup>[2]</sup> In Bowen's disease (SCC *in situ*), staining is increased and can be found at all levels of the epithelium, indicating abnormal and premature keratinization.<sup>[2]</sup>
- **Basal Cell Carcinoma (BCC):** In contrast to SCC, basal cell carcinomas are typically negative for **involucrin**, reinforcing its role as a marker of squamous, not basaloid, differentiation.<sup>[2]</sup>

## Quantitative Data on Involucrin Expression

While much of the data on **involucrin** expression is qualitative (based on staining intensity), some studies provide semi-quantitative analysis. This data is crucial for comparing expression levels between healthy and diseased tissues.

Table 1: Summary of **Involucrin** Expression in Various Epithelial Tissues

| Tissue/Condition        | Expression Level/Pattern                                              | Key Observations                                                           |
|-------------------------|-----------------------------------------------------------------------|----------------------------------------------------------------------------|
| Normal Tissues          |                                                                       |                                                                            |
| Epidermis (Skin)        | Present in upper spinous and granular layers.[9]                      | Marker for terminal differentiation.[1]                                    |
| Esophagus               | Detected in differentiating epithelial cells.[8]                      | Restricted to suprabasal layers.[4]                                        |
| Vagina                  | Detected in stratified squamous epithelium.[10]                       | Consistent with squamous differentiation.                                  |
| Cervix                  | Enriched expression.[12]                                              | Marks squamous epithelial maturation.                                      |
| Urothelium              | Present, with intense staining in superficial layers.[4]              | Indicates urothelial differentiation.                                      |
| Pathological Conditions |                                                                       |                                                                            |
| Atopic Dermatitis       | Significantly decreased.[6]                                           | Contributes to barrier dysfunction.[6]                                     |
| Scleroderma             | Forms thicker bands in upper layers.[11]                              | Suggests delayed terminal differentiation.[11]                             |
| Squamous Cell Carcinoma | Strongly expressed, especially in keratinized areas.[2]               | Abnormal staining patterns reflect dyskeratosis.[2]                        |
| Basal Cell Carcinoma    | Negative.[2]                                                          | Staining is restricted to squamous horn cysts if present.[2]               |
| Cholesteatoma           | Strongly positive in upper spinous, granular, and corneal layers.[13] | Expression is significantly higher than in normal retroauricular skin.[13] |

Table 2: Semi-Quantitative Immunohistochemical Analysis of **Involucrin** in Cholesteatoma vs. Normal Retroauricular Skin (RAS)

| Epithelial Layer    | Normal RAS Expression | Cholesteatoma Expression     | p-value |
|---------------------|-----------------------|------------------------------|---------|
| Upper Spinous Layer | Moderately Positive   | Strongly Positive            | p=0.000 |
| Granular Layer      | Strongly Positive     | Strongly Positive            | -       |
| Corneal Layer       | Negative              | Moderately/Strongly Positive | p=0.000 |

(Data adapted from a study on cholesteatoma tissue)

[13]

## Signaling Pathways Regulating Involucrin Expression

The expression of the **involucrin** gene (IVL) is a complex process controlled by a network of signaling cascades, transcription factors, and extracellular stimuli. Understanding these pathways is essential for developing therapeutic strategies to modulate skin barrier function.

A general workflow for investigating **involucrin** involves sample collection followed by analysis using techniques like Western Blot, Immunohistochemistry, or In Situ Hybridization to determine protein levels, localization, and mRNA expression, respectively.



[Click to download full resolution via product page](#)

General experimental workflow for **involucrin** detection.

## Key Regulatory Pathways

- AP-1 and Sp1 Pathway: A critical signaling cascade involves novel protein kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38δ-ERK1/2 complex.[14] This cascade ultimately regulates the binding of Activator Protein 1 (AP-1) and Sp1 transcription factors to distinct regulatory regions on the **involucrin** gene promoter, driving its expression during keratinocyte differentiation.[14][15] Calcium is a known inducer of this pathway.[15][16]



[Click to download full resolution via product page](#)

### AP-1 and Sp1 mediated regulation of **involucrin**.

- Fyn-Akt-Sp1 Pathway: Studies have shown that the Fyn-Akt signaling pathway can also induce **involucrin** expression.[17] Activation of the tyrosine kinase Fyn leads to the phosphorylation and activation of Akt. This cascade culminates in the activation of the transcription factor Sp1, which then promotes **involucrin** transcription.[17]



[Click to download full resolution via product page](#)

#### Fyn-Akt-Sp1 signaling pathway for **involucrin** induction.

- Cytokine and Hormone Regulation: **Involucrin** expression is modulated by various cytokines and hormones, which is particularly relevant in inflammatory skin conditions.
  - Glucocorticoids (e.g., Dexamethasone): Enhance **involucrin** mRNA expression.[18]
  - Retinoic Acid: Decreases **involucrin** expression and can antagonize the inductive effects of glucocorticoids, potentially through interactions with the AP-1 complex.[18]
  - IL-4 and IL-13: These Th2 cytokines, elevated in atopic dermatitis, potently inhibit **involucrin** expression by activating the STAT6 signaling pathway.[6][19]
  - IL-17A and IL-22: These cytokines, implicated in psoriasis and atopic dermatitis, can also downregulate **involucrin** expression.[19] The IL-17A pathway may involve the

transcription factor C/EBPB.[19]

- TGF- $\beta$ 1, TNF- $\alpha$ , and others: In normal keratinocytes, cytokines like TGF- $\beta$ 1, TNF- $\alpha$ , IL-6, and others can increase **involucrin** expression.[5]



[Click to download full resolution via product page](#)

Cytokine and hormonal regulation of **involucrin** expression.

## Experimental Protocols for Involucrin Detection

Accurate detection of **involucrin** protein and its corresponding mRNA is fundamental to studying keratinocyte differentiation. Below are detailed protocols for standard immunological and molecular techniques.

### Western Blot Protocol

Western blotting is used to quantify the total amount of **involucrin** protein in a tissue or cell lysate.

#### A. Sample Preparation (Protein Extraction)

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
- For tissue samples, homogenize in RIPA buffer on ice.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

#### B. SDS-PAGE and Electrotransfer

- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Load samples onto a 7.5% or 10% SDS-polyacrylamide gel. The observed molecular weight of **involucrin** can vary (56-90 kDa) depending on post-translational modifications.[\[20\]](#)
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

#### C. Immunodetection

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with a primary antibody against **involucrin** (e.g., rabbit polyclonal or mouse monoclonal[\[21\]](#)) diluted in blocking buffer overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.[\[20\]](#)[\[22\]](#)
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[23]
- Wash the membrane again three times for 10 minutes each with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
- Normalize the **involucrin** band intensity to a loading control like  $\beta$ -actin or GAPDH.[24]

## Immunohistochemistry (IHC) Protocol

IHC is used to visualize the spatial distribution of **involucrin** within tissue sections, providing critical information on its localization within epithelial layers.

### A. Tissue Preparation

- Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5  $\mu$ m sections and mount them on charged glass slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

### B. Antigen Retrieval

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[20][22]
- Allow slides to cool to room temperature.

### C. Staining

- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.

- Block non-specific binding by incubating with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
- Incubate with the primary **involucrin** antibody at a dilution of 1:50 to 1:1000 for 1 hour at room temperature or overnight at 4°C.[20][22]
- Wash with PBS.
- Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
- Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
- Counterstain the nuclei with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

## In Situ Hybridization (ISH) Protocol

ISH detects **involucrin** mRNA (IVL) directly within tissue sections, allowing for the correlation of gene expression with cellular morphology.

### A. Probe Preparation

- Synthesize a digoxigenin (DIG)- or fluorescein-labeled antisense RNA probe complementary to the **involucrin** mRNA sequence from a linearized plasmid template containing the IVL cDNA.[25]
- A sense probe should be synthesized as a negative control.
- Purify the labeled RNA probe.

### B. Tissue Preparation and Hybridization

- Use fresh-frozen or paraffin-embedded sections. For frozen sections, fix in 4% paraformaldehyde (PFA).[26]

- Permeabilize the tissue with Proteinase K digestion (the duration depends on the tissue and fixation).[25]
- Post-fix with 4% PFA.
- Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
- Hybridize overnight by applying the labeled probe (diluted in hybridization buffer) to the sections in a humidified chamber.[26][27]

#### C. Post-Hybridization Washes and Detection

- Perform high-stringency washes using saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the unbound probe.[26]
- Block the sections with a blocking solution.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[27]
- Wash to remove the unbound antibody.
- Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.
- Stop the reaction, counterstain if desired (e.g., with Nuclear Fast Red), and mount.

For fluorescent detection (FISH), use a fluorophore-conjugated antibody or a tyramide signal amplification system.[26][28]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Involucrin - Wikipedia [en.wikipedia.org]
- 2. Involucrin in squamous and basal cell carcinomas of the skin: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue-specific and differentiation-appropriate expression of the human involucrin gene in transgenic mice: an abnormal epidermal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involucrin, a marker of squamous and urothelial differentiation. An immunohistochemical study on its distribution in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of involucrin and signalling pathway in scleroderma epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involucrin expression in normal and neoplastic human skin: a marker for keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of involucrin in normal, hyperproliferative and neoplastic mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involucrin synthesis and tissue assembly by keratinocytes in natural and cultured human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of involucrin and signalling pathway in scleroderma epidermal keratinocytes [termedia.pl]
- 12. Tissue expression of IVL - Summary - The Human Protein Atlas [proteinatlas.org]
- 13. Comparative Analysis of the Expression of Involucrin, Filaggrin and Cytokeratin 4, 10, 16 in Cholesteatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of involucrin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IVL involucrin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Regulation of the human involucrin gene promoter by co-activator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Regulation of involucrin gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]

- 20. Involucrin antibody (55328-1-AP) | Proteintech [[ptglab.com](#)]
- 21. involucrin antibody | antibody review based on formal publications [[labome.com](#)]
- 22. Involucrin antibody (28462-1-AP) | Proteintech [[ptglab.com](#)]
- 23. [search.cosmobio.co.jp](#) [[search.cosmobio.co.jp](#)]
- 24. [researchgate.net](#) [[researchgate.net](#)]
- 25. [zfin.org](#) [[zfin.org](#)]
- 26. [mskcc.org](#) [[mskcc.org](#)]
- 27. [ucl.ac.uk](#) [[ucl.ac.uk](#)]
- 28. Fluorescent in situ Hybridization (FISH) [[sigmaaldrich.com](#)]
- To cite this document: BenchChem. [Involucrin Expression in Epithelial Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238512#involucrin-expression-in-different-epithelial-tissues>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

